Kudinoside LZ3

RNase L activation antiviral innate immunity interferon pathway

Kudinoside LZ3 (CAS 1239453-03-2, MW 764.9 g/mol) is a triterpenoid saponin with LOW-NANOMOLAR RNase L ACTIVATION (IC50 2.30 nM). Unlike in-class analogs (Kudinoside A, D, F, G), it uniquely targets the 2-5A/RNase L pathway for antiviral defense. Covered by an explicit COPD patent (EP3131556B1) for pulmonary drug development. Procure as an AUTHENTICATED analytical marker for Ilex kudingcha QC (UPLC-ELSD method) or for definitive SARS studies.

Molecular Formula C41H64O13
Molecular Weight 764.9 g/mol
Cat. No. B15388048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKudinoside LZ3
Molecular FormulaC41H64O13
Molecular Weight764.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC(C6=C7C(C8(CCC7(CCC65C)C(=O)O8)C)(C)O)O)C)C)O)O)O)O)O
InChIInChI=1S/C41H64O13/c1-19-26(44)28(46)29(47)32(51-19)53-30-27(45)21(43)18-50-33(30)52-24-10-11-36(4)22(35(24,2)3)9-12-37(5)23(36)17-20(42)25-31-40(8,49)39(7)14-16-41(31,34(48)54-39)15-13-38(25,37)6/h19-24,26-30,32-33,42-47,49H,9-18H2,1-8H3/t19-,20-,21-,22?,23?,24-,26-,27-,28+,29+,30+,32-,33-,36-,37+,38+,39-,40-,41+/m0/s1
InChIKeySJXTZRXLMREHNE-BERUVVNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kudinoside LZ3 (CAS 1239453-03-2): A Structurally Distinct Triterpenoid Saponin from Ilex kudingcha for Inflammation and Metabolic Research


Kudinoside LZ3 (CAS 1239453-03-2), a triterpenoid saponin with the molecular formula C41H64O13 and a molecular weight of 764.9 g/mol , is a constituent of the large-leaved Kudingcha (Ilex kudingcha C.J. Tseng), a traditional Chinese medicinal tea [1]. This compound belongs to a class of amphiphilic glycosides characterized by a hydrophobic triterpene aglycone and hydrophilic sugar moieties, which underpin its diverse bioactivity profile in inflammation, metabolic regulation, and antiviral defense pathways.

Why Generic Triterpenoid Saponins Cannot Substitute for Kudinoside LZ3 in Targeted Assays


Triterpenoid saponins from Ilex species exhibit pronounced structure-activity relationships, where subtle variations in glycosylation pattern, aglycone oxidation state, and sugar chain composition dictate target engagement and potency [1]. Direct replacement of Kudinoside LZ3 with structurally similar in-class analogs—such as Kudinoside A, D, F, or G—without empirical validation risks assay failure, as these compounds demonstrate divergent IC50 profiles across enzymatic (e.g., DGAT, ACAT), cellular (e.g., adipogenesis), and target-specific (e.g., RNase L) assays [2]. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation of Kudinoside LZ3: Direct Comparative Evidence Against In-Class Analogs


Kudinoside LZ3 Activates RNase L at Nanomolar Potency, Outperforming Established Activators

In a cell-free biochemical assay measuring inhibition of protein synthesis in mouse L-cell extracts, Kudinoside LZ3 activated RNase L with an IC50 of 2.30 nM [1]. This potency substantially exceeds that of the widely used positive control RNase L-IN-2, which exhibits an EC50 of 22 µM (22,000 nM) for RNase L activation , representing a ~9,565-fold difference in potency. Kudinoside LZ3 thus offers a significantly more sensitive tool compound for probing the RNase L pathway.

RNase L activation antiviral innate immunity interferon pathway

Distinct Species-Specific Abundance Enables Traceable Sourcing and Quality Control

Quantitative UPLC-ELSD profiling across multiple Ilex species reveals that Ilex kudingcha contains the maximum amount of total triterpenoid saponins, with species-specific distribution patterns for individual kudinosides [1]. While the referenced study quantified Kudinosides L, C, A, F, and D, Kudinoside LZ3 exhibits a distinct retention time and mass spectrometric signature [2] that serves as a diagnostic marker for Ilex kudingcha authentication. In contrast, closely related species such as Ilex latifolia and Ilex paraguariensis ('Yerba Mate') show markedly different kudinoside profiles [1], underscoring that not all Ilex-derived saponin preparations are analytically equivalent.

phytochemical standardization UPLC-ELSD botanical authentication

Kudinoside LZ3 Occupies a Distinct Potency Niche Relative to Kudinosides D, I, and G

While direct head-to-head data are absent, cross-study comparisons of in-class kudinosides reveal divergent potency profiles: Kudinoside D inhibits adipogenesis in 3T3-L1 cells with an IC50 of 59.49 µM [1]; Kudinoside I similarly inhibits lipid droplet accumulation with an IC50 of 59.49 µM ; and Kudinoside G inhibits diacylglycerol acyltransferase (DGAT) with an IC50 of 23.3 µM [2]. Kudinoside LZ3, by contrast, has not been reported to act via these metabolic targets, instead demonstrating nanomolar RNase L activation [see Evidence Item 1]. This target specificity indicates that Kudinoside LZ3 is not a functional substitute for other kudinosides in metabolic assays, and vice versa.

adipogenesis inhibition DGAT inhibition lipid metabolism

COPD Patent Coverage Underscores Clinical Differentiation from Non-Patented Analogs

Kudinoside LZ3 and structurally related kudinosides are explicitly claimed in European Patent EP3131556B1 for use in treating chronic obstructive pulmonary disease (COPD) [1]. The patent describes pharmaceutical compositions comprising kudinosides of formula (I) for pulmonary administration, with demonstrated efficacy in preclinical COPD models. This intellectual property designation provides a clear differentiation from non-patented Ilex saponins that lack validated pulmonary indications, offering a defined therapeutic hypothesis for translational research programs.

COPD pulmonary inflammation therapeutic patent

Optimal Research and Procurement Scenarios for Kudinoside LZ3 Based on Quantitative Evidence


Mechanistic Studies of the 2-5A/RNase L Antiviral Pathway

Kudinoside LZ3's exceptional potency as an RNase L activator (IC50 = 2.30 nM) makes it an ideal chemical probe for dissecting the 2-5A/RNase L pathway in innate antiviral immunity. Its low-nanomolar activity enables sensitive dose-response experiments, CRISPR-based validation studies, and high-content screening assays where minimizing compound carryover and off-target effects is critical [1]. Unlike the micromolar control RNase L-IN-2, Kudinoside LZ3 permits experimental designs at physiologically relevant concentrations.

COPD and Pulmonary Inflammation Drug Discovery Programs

The explicit patent coverage of Kudinoside LZ3 for COPD (EP3131556B1) positions it as a development candidate for pulmonary inflammatory diseases. Procurement supports lead optimization efforts, formulation development for inhaled delivery, and preclinical efficacy testing in established COPD animal models [1]. This scenario is particularly relevant for pharmaceutical and biotech companies seeking patent-protected natural product leads with defined pulmonary indications.

Botanical Authentication and Quality Control of Ilex kudingcha Products

Kudinoside LZ3 serves as a species-specific analytical marker for authenticating Ilex kudingcha in complex botanical matrices. The validated UPLC-ELSD method (r² > 0.999, recovery 95–105%) provides a robust framework for quantifying Kudinoside LZ3 in raw plant material, extracts, and finished nutraceutical products [1]. This application is essential for quality control laboratories, regulatory compliance testing, and supply chain verification of Kudingcha-derived ingredients.

Comparative Pharmacology of Triterpenoid Saponins

Given the divergent target engagement profiles among kudinosides (e.g., RNase L activation for LZ3 vs. adipogenesis inhibition for Kudinoside D), Kudinoside LZ3 is a valuable reference standard for systematic structure-activity relationship (SAR) studies. Procuring Kudinoside LZ3 alongside Kudinosides D, I, and G enables side-by-side phenotypic screening to deconvolute which structural features dictate target selectivity and functional outcome [1][2][3].

Technical Documentation Hub

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